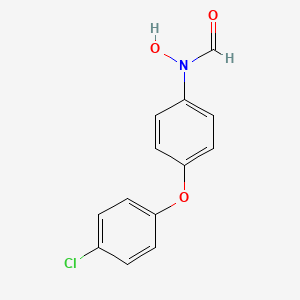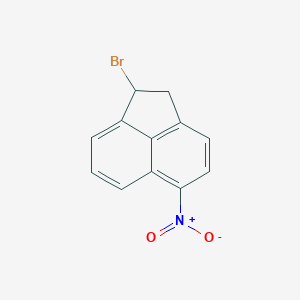
1-Bromo-5-nitro-1,2-dihydroacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-nitro-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C₁₂H₈BrNO₂ It is a derivative of acenaphthylene, featuring both bromine and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-5-nitro-1,2-dihydroacenaphthylene can be synthesized through a multi-step process involving the bromination and nitration of acenaphthylene. The typical synthetic route includes:
Bromination: Acenaphthylene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Nitration: The brominated acenaphthylene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-5-nitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 1-methoxy-5-nitro-1,2-dihydroacenaphthylene.
Reduction: 1-Bromo-5-amino-1,2-dihydroacenaphthylene.
Oxidation: Various oxidized forms of the nitro group, potentially leading to ring-opening products.
Aplicaciones Científicas De Investigación
1-Bromo-5-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for drug development.
Environmental Chemistry: Studied for its behavior and transformation in the environment, particularly in the context of pollution and remediation.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-nitro-1,2-dihydroacenaphthylene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-5-nitroacenaphthene: Similar structure but without the dihydro modification.
5-Nitroacenaphthene: Lacks the bromine atom.
1,2-Dihydroacenaphthylene: Lacks both the bromine and nitro groups.
Uniqueness
1-Bromo-5-nitro-1,2-dihydroacenaphthylene is unique due to the presence of both bromine and nitro groups on the acenaphthylene backbone
Propiedades
Número CAS |
30093-39-1 |
|---|---|
Fórmula molecular |
C12H8BrNO2 |
Peso molecular |
278.10 g/mol |
Nombre IUPAC |
1-bromo-5-nitro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8BrNO2/c13-10-6-7-4-5-11(14(15)16)9-3-1-2-8(10)12(7)9/h1-5,10H,6H2 |
Clave InChI |
HDXAJKOVFKOTMG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC3=C(C=CC1=C32)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



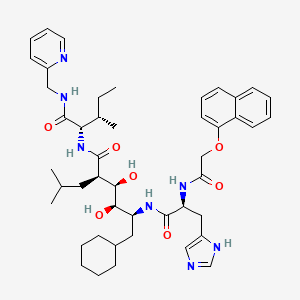

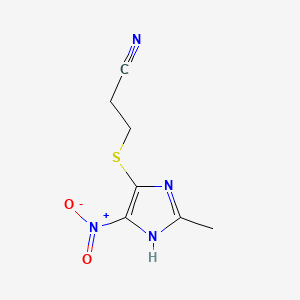

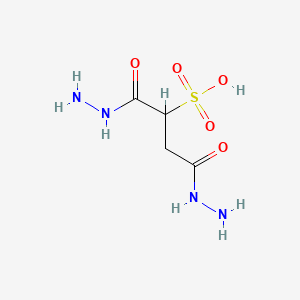
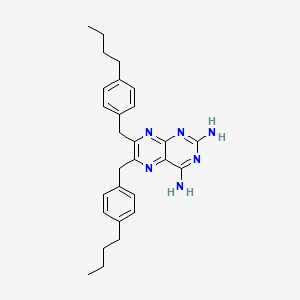
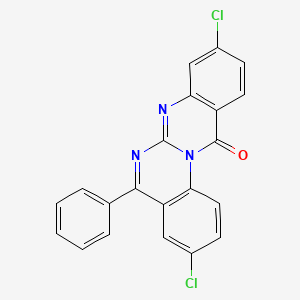
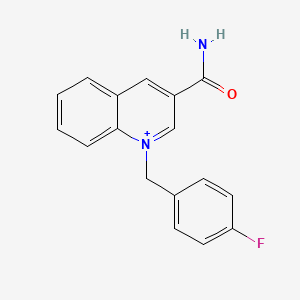
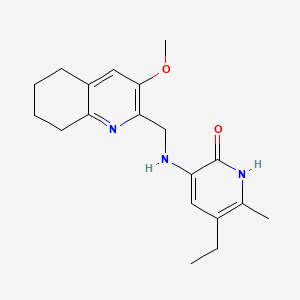
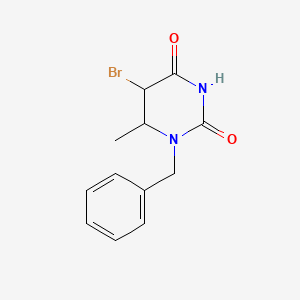
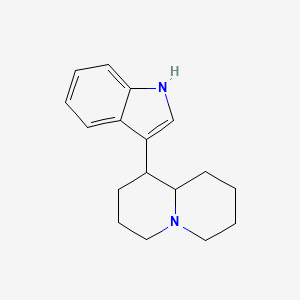
![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)
